5-Aminoisatin

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTNUMGNMGRBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473696 | |

| Record name | 5-Aminoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42816-53-5 | |

| Record name | 5-Aminoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42816-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminoisatin: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 5-Aminoisatin (5-amino-1H-indole-2,3-dione), a critical heterocyclic scaffold in medicinal chemistry and organic synthesis. We will delve into its core chemical and physical properties, spectroscopic signature, reactivity, and its role as a precursor for developing novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this versatile molecule.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is a derivative of isatin, distinguished by an amino group at the C5 position of the indole-2,3-dione framework.[1] This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable building block for a diverse range of biologically active compounds.[1] Its fundamental identity is rooted in the isatin core, a privileged structure in drug discovery, known for a wide spectrum of pharmacological activities.[2][3]

The core properties of this compound are summarized below for quick reference. These values are fundamental for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| IUPAC Name | 5-amino-1H-indole-2,3-dione | [1][4] |

| CAS Number | 42816-53-5 | [4] |

| Molecular Formula | C₈H₆N₂O₂ | [1][4] |

| Molecular Weight | 162.15 g/mol | [1][4] |

| Melting Point | > 260 °C | |

| Appearance | (Not specified, typically a colored solid) | |

| Canonical SMILES | C1=CC2=C(C=C1N)C(=O)C(=O)N2 | [1][4] |

| InChI Key | NJTNUMGNMGRBNP-UHFFFAOYSA-N | [1][4] |

The high melting point is characteristic of the planar, hydrogen-bonding capable isatin scaffold, suggesting significant intermolecular forces in the solid state. While specific solubility data for this compound is not widely published, the parent compound, isatin, is known to be poorly soluble in water but slightly soluble in organic solvents like ethanol and ethyl acetate, a property likely shared by its 5-amino derivative.[5]

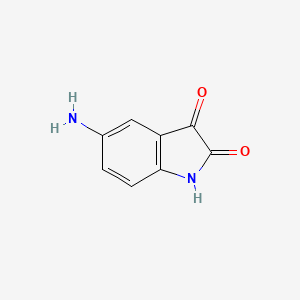

Structural Representation

The structure of this compound is foundational to its chemical behavior. The diagram below illustrates the numbering of the indole ring system and the key functional groups.

Caption: Chemical structure of this compound (5-amino-1H-indole-2,3-dione).

Part 2: Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. While a dedicated public database of its spectra is sparse, its profile can be reliably predicted from the known spectra of isatin and the influence of the C5-amino substituent.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by characteristic absorptions from its functional groups. Key expected peaks include:

-

N-H Stretching : Two distinct bands are expected for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region, in addition to the secondary amine (amide) N-H stretch from the isatin ring, which for isatin itself appears around 3450 cm⁻¹.[6]

-

C=O Stretching : The α-dicarbonyl system of isatin gives rise to a complex pattern. Typically, strong absorption bands appear in the 1700-1750 cm⁻¹ region.[6][7] The electron-donating nature of the C5-amino group is expected to slightly lower the frequency of these carbonyl stretches compared to unsubstituted isatin.[7]

-

Aromatic C=C Stretching : Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum will show distinct signals for the aromatic protons, which will be split according to their coupling relationships. The introduction of the amino group at C5 simplifies the pattern in that region compared to isatin. Signals for the amine (-NH₂) and amide (-NH-) protons will also be present, often as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

-

¹³C NMR : The carbon spectrum will show signals for the two distinct carbonyl carbons (C2 and C3) at the downfield end (typically >160 ppm). The remaining six aromatic carbons will appear in the 110-150 ppm range, with their specific shifts influenced by the electronic effects of the amino and carbonyl groups.

-

Part 3: Synthesis and Chemical Reactivity

The synthetic versatility and predictable reactivity of this compound make it a cornerstone for building complex heterocyclic libraries.

Synthetic Pathways

While several methods exist, the most common and reliable laboratory-scale synthesis involves the reduction of 5-nitroisatin.[8] This precursor is readily available or can be synthesized by the nitration of isatin.

Caption: Common synthetic route to this compound via reduction.

Other reported methods include direct amination of the isatin core or modern metal-catalyzed cross-coupling reactions, which offer alternative pathways for regioselective synthesis.[1]

Core Reactivity

This compound's reactivity is dictated by three primary sites: the C5-amino group, the C3-ketone, and the N1-amide proton.

-

Reactions at the Amino Group : The nucleophilic C5-amino group readily participates in standard amine chemistry.

-

Schiff Base Formation : Condensation with various aldehydes and ketones is one of the most significant reaction pathways, yielding a vast library of Schiff base derivatives.[1] This reaction proceeds through a nucleophilic addition-elimination mechanism.

-

Acylation : The amino group can be acylated with acid chlorides or anhydrides to form the corresponding amides, a common strategy to modulate the compound's biological properties.[1]

-

-

Reactions at the C3-Carbonyl : The C3-ketone is highly electrophilic and is the primary site for nucleophilic attack.

-

Condensation Reactions : It reacts with active methylene compounds in Knoevenagel-type condensations.

-

Cycloadditions : It can act as a dipolarophile in [3+2] cycloaddition reactions to form complex spiro-heterocyclic systems, which are of great interest in medicinal chemistry.[9]

-

Caption: Key reaction pathways for the derivatization of this compound.

Part 4: Applications in Research and Drug Development

This compound is not just a synthetic intermediate; it is a pharmacologically significant molecule in its own right and a powerful pharmacophore for drug design.[1]

-

Serotonin Receptor Agonism : Studies have identified this compound as a serotonin receptor agonist, making it a lead compound for developing new drugs targeting mood regulation, anxiety, and depression.[1]

-

Anticancer Properties : The molecule has demonstrated anticancer effects against various cancer cell lines, including liver, prostate, and leukemia.[1] Its derivatives are widely explored as potential anticancer agents, targeting pathways like tubulin polymerization and various protein kinases.[2]

-

Other Biological Activities : Research has uncovered a host of other potential therapeutic applications, including anti-inflammatory, natriuretic (promoting sodium excretion), and neuroprotective effects, suggesting its relevance for hypertension and neurodegenerative diseases.[1]

-

Scaffold for Polypharmacology : The isatin core, particularly when functionalized as in this compound, serves as an excellent scaffold for developing compounds with polypharmacological profiles, capable of hitting multiple biological targets simultaneously.[10][11]

Part 5: Experimental Protocols

The following protocols are provided as representative examples of the synthesis and derivatization of this compound. Standard laboratory safety practices, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.

Protocol 1: Synthesis of this compound via Reduction of 5-Nitroisatin

Rationale : This procedure uses sodium dithionite, a common, effective, and relatively mild reducing agent for converting aromatic nitro groups to amines in an aqueous medium. The reaction is typically clean and high-yielding.

Materials :

-

5-Nitroisatin

-

Sodium dithionite (Na₂S₂O₄)

-

Deionized water

-

Ethanol

-

Beakers, flasks, magnetic stirrer, heating mantle, Buchner funnel, filter paper

Procedure :

-

Suspension : In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equivalent of 5-nitroisatin in a mixture of water and ethanol (e.g., 1:1 v/v). The solvent volume should be sufficient to create a mobile slurry.

-

Heating : Gently heat the suspension to approximately 60-70 °C with vigorous stirring.

-

Reduction : Slowly add sodium dithionite (approx. 3.0-4.0 equivalents) portion-wise over 30-45 minutes. The deep color of the nitroisatin suspension should gradually change. Causality Note: Portion-wise addition controls the exothermic reaction and prevents excessive frothing.

-

Reaction Monitoring : Continue heating and stirring for an additional 1-2 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Isolation : Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation of the product.

-

Filtration : Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing : Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol to aid in drying.

-

Drying : Dry the resulting solid product under vacuum to yield this compound.

Protocol 2: Synthesis of a this compound Schiff Base

Rationale : This is a classic condensation reaction. A catalytic amount of acid is used to protonate the aldehyde carbonyl, making it more electrophilic and accelerating the initial nucleophilic attack by the C5-amino group.

Materials :

-

This compound

-

A selected aldehyde (e.g., benzaldehyde)

-

Absolute ethanol

-

Glacial acetic acid (catalyst)

-

Reflux condenser, round-bottom flask, magnetic stirrer, heating mantle

Procedure :

-

Dissolution : Dissolve 1.0 equivalent of this compound in absolute ethanol in a round-bottom flask. Gentle heating may be required.

-

Addition of Aldehyde : Add a slight excess (1.1 equivalents) of the chosen aldehyde to the solution.

-

Catalysis : Add 2-3 drops of glacial acetic acid to the mixture. Causality Note: The acid catalyst is crucial for activating the aldehyde and facilitating the dehydration step that forms the final imine C=N bond.

-

Reflux : Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Precipitation : Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, cooling in an ice bath may induce crystallization.

-

Isolation : Collect the solid product by vacuum filtration.

-

Purification : Wash the product with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

-

Drying : Dry the purified Schiff base under vacuum.

Conclusion

This compound is a molecule of profound importance in contemporary chemical and pharmaceutical research. Its unique structure, combining the privileged isatin scaffold with a reactive amino group, provides a versatile platform for synthetic exploration. The demonstrated biological activities, particularly as a serotonin receptor agonist and an anticancer agent, underscore its potential as a lead compound in drug discovery. The robust synthetic and derivatization protocols available allow for the systematic development of compound libraries, facilitating structure-activity relationship studies and the optimization of therapeutic candidates. A thorough understanding of its chemical properties, as detailed in this guide, is essential for any scientist looking to leverage the power of this remarkable heterocyclic building block.

References

-

Buy this compound | 42816-53-5 - Smolecule.

-

This compound | C8H6N2O2 | CID 11819346 - PubChem - NIH.

-

This compound | 42816-53-5 | FA67588 - Biosynth.

-

Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC - PubMed Central.

-

This compound | 42816-53-5 - ChemicalBook.

-

5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem - NIH.

-

Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - RSC Publishing.

-

Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities | Request PDF - ResearchGate.

-

Reaction of isatin, amino acids and 5-arylidenthiazolidine-2,4-diones - ResearchGate.

-

Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed.

-

Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - MDPI.

-

SUPPORTING INFORMATION CONFORMATIONAL STABILIZATION OF ISATIN SCHIFF BASES – BIOLOGICALLY ACTIVE CHEMICAL PROBES TABLE OF CONT - The Royal Society of Chemistry.

-

Does anyone know a reliable method for the synthesis of "5-amino isatin"? - ResearchGate.

-

RECENT PHARMACOLOGICAL ADVANCEMENTS IN ISATIN CHEMISTRY.

-

isatin and its derivatives: review of pharmacological activities and therapeutic potential.

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - NIH.

-

Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp - ResearchGate.

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - NIH.

-

CAS 42816-53-5 5-Amino-isatin - Alfa Chemistry.

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds - DergiPark.

-

Biological activities of isatin and its derivatives - PubMed.

-

Solubility and Thermodynamic Functions of Isatin in Pure Solvents - ResearchGate.

-

The 1 H-NMR (400 MHz) and MS (EI) spectra of the isatin derivatives - ResearchGate.

-

91-56-5(Isatin) Product Description - ChemicalBook.

-

Table of Characteristic IR Absorptions.

-

The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules.

-

The Fourier transform infrared spectrum of Isatin - ResearchGate.

-

Isatin(91-56-5) IR Spectrum - ChemicalBook.

-

Isatin(91-56-5) 1H NMR spectrum - ChemicalBook.

-

Isatin | 91-56-5 - ChemicalBook.

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355) - Human Metabolome Database.

Sources

- 1. Buy this compound | 42816-53-5 [smolecule.com]

- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H6N2O2 | CID 11819346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 5-Aminoisatin: Synthesis, Physicochemical Properties, and Applications in Drug Discovery

Introduction: The Isatin Scaffold and the Significance of C-5 Functionalization

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that forms the structural core of a multitude of biologically active compounds.[1] First identified as an oxidation product of indigo, this deceptively simple molecule possesses a rich chemistry that allows for functionalization at multiple positions, leading to a vast chemical space for drug discovery.[1] Of particular interest is the C-5 position of the isatin ring. Modifications at this site have been shown to profoundly influence the pharmacological profile of the resulting derivatives, modulating activities that span anticancer, antiviral, and anti-inflammatory properties.

This guide focuses on a key C-5 substituted derivative: 5-Aminoisatin . The introduction of an amino group at this position significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, making it a valuable building block for synthesizing novel therapeutic candidates and a subject of interest for its intrinsic biological activities. This document provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, and an exploration of its known mechanisms of action, grounded in established scientific literature.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of all further research. This compound is an orange-red crystalline solid. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 42816-53-5 | [2][3][4] |

| Molecular Formula | C₈H₆N₂O₂ | [2][3] |

| Molecular Weight | 162.15 g/mol | [2][3] |

| IUPAC Name | 5-amino-1H-indole-2,3-dione | [3] |

| Synonyms | 5-Aminoindoline-2,3-dione | [5] |

| Melting Point | >260 °C | [5] |

| Canonical SMILES | C1=CC2=C(C=C1N)C(=O)C(=O)N2 | [3] |

Synthesis of this compound: A Two-Step Approach

The most reliable and commonly cited method for preparing this compound is a two-step synthetic sequence starting from the parent isatin molecule. This process involves an initial electrophilic nitration at the C-5 position, followed by a chemical reduction of the nitro group to the desired amine.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound from Isatin.

Step 1: Synthesis of 5-Nitroisatin

Principle: The isatin ring is activated towards electrophilic aromatic substitution, particularly at the C-5 and C-7 positions. Under controlled conditions using a standard nitrating mixture (sulfuric and nitric acid, or a surrogate like potassium nitrate in sulfuric acid), the nitro group is selectively introduced at the C-5 position. Concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), cautiously add isatin to concentrated sulfuric acid. Stir until fully dissolved.

-

Slowly add potassium nitrate (KNO₃) portion-wise to the cooled solution, ensuring the temperature does not rise above 10 °C.[1] The reaction is exothermic and requires careful control to prevent over-nitration or side reactions.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice. This will cause the 5-Nitroisatin product to precipitate out of the acidic solution.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 5-Nitroisatin as a solid.[6]

Step 2: Reduction of 5-Nitroisatin to this compound

Principle: The conversion of an aromatic nitro group to an amine is a standard reduction reaction in organic synthesis. Several reducing agents can accomplish this transformation. A common and effective method suggested in the literature is the use of sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).[4]

Experimental Protocol (using Sodium Dithionite):

-

Suspend the synthesized 5-Nitroisatin in a mixture of ethanol and water.

-

Heat the suspension gently to aid solubility.

-

Add a solution of sodium dithionite in water dropwise to the heated suspension. The color of the reaction mixture will typically change as the reduction proceeds.

-

Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture. The this compound product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Biological Activities and Mechanisms of Action

This compound and its parent scaffold are of significant interest in drug development due to their diverse biological activities. The primary areas of investigation include oncology, neuroscience, and infectious diseases.

Anticancer Activity: Induction of Apoptosis

Numerous studies have demonstrated the potent antiproliferative activity of isatin derivatives against a range of human cancer cell lines, including leukemia (K562) and liver cancer (HepG2).[3] While specific IC₅₀ values for this compound are not consistently reported in primary literature, related 5-substituted isatin derivatives show high potency.

| Compound | Substitution at C-5 | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 51 | Phenyl | K562 | 0.03 | [3] |

| Derivative 51 | Phenyl | HepG2 | 0.05 | [3] |

| Derivative 24b | Substituted Thiazole | Colon Cancer | 10.9 | [3] |

| Derivative 24a | Substituted Thiazole | Colon Cancer | 13.1 | [3] |

Mechanism of Action: A primary mechanism by which isatin derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3] This is often achieved via the intrinsic (mitochondrial) pathway . This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes that execute cell death.[7][8]

Caption: Intrinsic apoptosis pathway induced by isatin derivatives.

Neurological Activity: Serotonin Receptor Agonism

Kinase Inhibition: Targeting CaMKII

A significant reported activity of this compound is the inhibition of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[2] CaMKII is a key protein kinase involved in a multitude of cellular signal transduction pathways, including learning, memory, and cardiac function.[10] Dysregulation of CaMKII is implicated in various diseases. This compound is reported to bind to both the alpha and beta subunits of CaMKII, preventing its activation and subsequent phosphorylation of downstream targets.[2] This inhibitory action presents a promising avenue for therapeutic intervention in CaMKII-mediated pathologies.

Methodology in Practice: Cell Viability Assay

To quantify the anticancer potential of a compound like this compound, a cell viability assay is essential. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to produce insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol: MTT Assay for IC₅₀ Determination

-

Cell Seeding: Plate liver cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution of the stock solution in culture medium to create a range of desired final concentrations (e.g., 0.01 µM to 100 µM).

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11] During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Directions

This compound is a versatile and valuable chemical entity characterized by its CAS Number 42816-53-5 and molecular weight of 162.15 g/mol . Its synthesis is readily achievable through a robust nitration-reduction sequence from isatin. The presence of the C-5 amino group confers significant biological activity, positioning it as a molecule of interest for drug discovery. Its demonstrated potential as an anticancer agent, likely acting through the induction of apoptosis, and its roles as a serotonin receptor agonist and CaMKII inhibitor, highlight its therapeutic potential in oncology and neuroscience. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the chemical and pharmacological landscape of this promising isatin derivative. Future work should focus on elucidating its precise binding affinities, conducting in vivo efficacy studies, and synthesizing novel derivatives to optimize its therapeutic index.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11819346, this compound. Retrieved from [Link]

-

Yadav, P. N. (2019). Answer to "Does anyone know a reliable method for the synthesis of '5-amino isatin'?". ResearchGate. Retrieved from [Link]

-

Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

-

Hassan, A. S., et al. (2021). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules. Retrieved from [Link]

-

Kuş, G., et al. (2019). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70766, 5-Aminoisoquinoline. Retrieved from [Link]

-

Anderson, M. E., et al. (2014). CaMKII inhibitors: from research tools to therapeutic agents. Journal of Molecular and Cellular Cardiology. Retrieved from [Link]

-

Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Serotonin Receptors - Basic Neurochemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dual Mechanism of a Natural CaMKII Inhibitor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Studying CaMKII: Tools and standards. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced Antitumor Effect in Liver Cancer by Amino Acid Depletion-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Aminoisatin Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Mechanisms of Action, and Therapeutic Potential

Introduction: The Isatin Scaffold and the Significance of the 5-Amino Moiety

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has long captured the attention of medicinal chemists due to the diverse pharmacological activities exhibited by its derivatives.[1][2] The isatin scaffold is a versatile platform for synthetic modification, allowing for the generation of a vast library of compounds with a wide range of biological properties, including anticancer, antimicrobial, antiviral, and anticonvulsant effects.[2][3] Among the various substituted isatins, 5-aminoisatin derivatives have emerged as a particularly promising class of compounds. The introduction of an amino group at the C-5 position of the isatin ring can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, leading to enhanced biological activity and novel mechanisms of action.[1] This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their synthesis, mechanisms of action, structure-activity relationships, and therapeutic potential.

Synthesis of this compound and its Derivatives

The journey to exploring the biological activities of this compound derivatives begins with their synthesis. The parent compound, this compound, can be prepared through various synthetic routes, with the nitration of isatin followed by reduction being a common and effective method.

Experimental Protocol: Synthesis of this compound

This protocol outlines a typical laboratory procedure for the synthesis of this compound.

Step 1: Nitration of Isatin

-

In a flask equipped with a stirrer, add isatin to concentrated sulfuric acid at 0-5°C.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice, leading to the precipitation of 5-nitroisatin.

-

Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and dry the product.

Step 2: Reduction of 5-Nitroisatin

-

Suspend the synthesized 5-nitroisatin in ethanol in a reaction vessel.

-

Add a reducing agent, such as stannous chloride dihydrate (SnCl2·2H2O), portion-wise to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and neutralize it with a saturated sodium bicarbonate solution.

-

The resulting precipitate of this compound is filtered, washed with water, and dried.

The synthesized this compound serves as a crucial starting material for the preparation of a diverse array of derivatives, most notably through the condensation of its C3-carbonyl group with various primary amines to form Schiff bases.[4][5][6]

Experimental Protocol: Synthesis of a this compound Schiff Base Derivative

This protocol provides a general method for the synthesis of a Schiff base from this compound and a primary amine.

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add the desired primary amine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 2-4 hours, with reaction progress monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the Schiff base product.

-

Filter the solid product, wash it with a small amount of cold ethanol, and dry it to obtain the purified Schiff base.

Anticancer Activity: A Prominent Feature of this compound Derivatives

One of the most extensively studied biological activities of this compound derivatives is their potential as anticancer agents.[2][7][8] These compounds have demonstrated significant cytotoxicity against a variety of cancer cell lines, often exhibiting multimodal mechanisms of action.

Mechanism of Anticancer Action

The anticancer effects of this compound derivatives are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways involved in cancer cell proliferation and survival.[8][9]

A key mechanism involves the inhibition of protein kinases, which are crucial regulators of cellular processes.[8] For instance, certain this compound derivatives have been shown to target and inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, and vascular endothelial growth factor receptors (VEGFRs), which are critical for angiogenesis.

Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling by this compound Derivatives

Caption: Inhibition of RTK signaling by this compound derivatives.

Structure-Activity Relationship (SAR) in Anticancer Activity

The anticancer potency of this compound derivatives is significantly influenced by the nature of the substituent introduced at the 5-amino position and modifications at other positions of the isatin core.

| R Group (at 5-amino position) | Modification | Observed Anticancer Activity | Reference |

| Substituted Phenyl | Electron-withdrawing groups (e.g., Cl, NO2) | Increased cytotoxicity | [7] |

| Heterocyclic Rings | Introduction of thiadiazole moiety | Polypharmacological activities | [1] |

| Chalcone Moiety | 3,4-dimethoxy substituents on the phenyl ring | Potent activity against breast cancer cells | [7] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[10][11][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial and Antiviral Activities

This compound derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and viruses.

Antimicrobial Activity and SAR

The antimicrobial efficacy of these compounds is often linked to their ability to interfere with essential microbial processes. The structure-activity relationship studies have revealed that the nature and position of substituents on the isatin ring and the side chain attached to the 5-amino group play a crucial role in determining the antimicrobial spectrum and potency. For instance, the introduction of halogen atoms or specific heterocyclic moieties can enhance antibacterial and antifungal activities.[3][13][14]

Workflow: Screening for Antimicrobial Activity

Caption: Workflow for antimicrobial screening of this compound derivatives.

Antiviral Activity: Targeting Viral Replication

Several isatin derivatives have been investigated for their antiviral properties, with some showing activity against a range of viruses, including Hepatitis C Virus (HCV) and SARS-CoV.[15][16][17][18][19] The mechanism of antiviral action can involve the inhibition of viral enzymes essential for replication, such as proteases or polymerases, or interference with viral entry into host cells. For example, a 5-fluoro isatin derivative was found to inhibit HCV RNA synthesis.[16][17]

Anticonvulsant Properties

The isatin scaffold has been recognized for its potential in the development of anticonvulsant agents.[20][21] While research specifically on this compound derivatives in this area is less extensive, the general findings for isatin derivatives suggest that they may exert their anticonvulsant effects through modulation of ion channels or neurotransmitter systems in the central nervous system. For instance, some isatin derivatives have been shown to enhance the action of the inhibitory neurotransmitter GABA.[20]

| Substitution on Isatin Ring | Observed Anticonvulsant Activity | Putative Mechanism | Reference |

| 5-Methyl | Active in MES model | Increased lipophilicity | [20] |

| 5-Chloro | Good activity in MES and PTZ tests | Modulation of ion channels | [20] |

| 5-Sulphonamide | Effective against electric shock and PTZ induced convulsions | --- | [22] |

Conclusion and Future Directions

This compound derivatives represent a rich and versatile class of bioactive compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, antiviral, and potential anticonvulsant activities make them attractive scaffolds for further drug discovery and development efforts. Future research in this field should focus on:

-

Elucidation of specific molecular targets: A deeper understanding of the precise mechanisms of action will enable more rational drug design.

-

Optimization of pharmacokinetic properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds is crucial for their clinical translation.

-

Exploration of novel derivatives: The synthesis and evaluation of new this compound analogues with diverse substituents will likely lead to the discovery of compounds with enhanced potency and selectivity.

-

In vivo efficacy and safety studies: Promising candidates identified in vitro must be rigorously evaluated in preclinical animal models to assess their therapeutic efficacy and safety profiles.

The continued exploration of the chemical space around the this compound scaffold holds great promise for the development of novel and effective therapeutic agents to address unmet medical needs.

References

-

Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Med. Chem., 2023, 14, 234-241. [Link]

-

Selvam, P., Murgesh, N., Chandramohan, M., De Clercq, E., Keyaerts, E., Vijgen, L., Maes, P., Neyts, J., & Van Ranst, M. (2008). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian journal of pharmaceutical sciences, 70(1), 91–94. [Link]

-

Selvam, P., Murgesh, N., Chandramohan, M., De Clercq, E., Keyaerts, E., Vijgen, L., Maes, P., Neyts, J., & Van Ranst, M. (2008). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian journal of pharmaceutical sciences, 70(1), 91–94. [Link]

-

Selvam, P., et al. (2008). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 70(1), 91. [Link]

-

Jakhar, K., et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Future Medicinal Chemistry, 14(3), 209-236. [Link]

-

Shankaraiah, N., & Nekkanti, S. (2020). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules (Basel, Switzerland), 25(24), 5940. [Link]

-

Cytotoxicity of 5'-amino-2'-hydroxy chalcones by MTT assay after 48 h incubation. ResearchGate. [Link]

-

Safer, A. E. (2019). Does anyone know a reliable method for the synthesis of "5-amino isatin"?. ResearchGate. [Link]

-

MTT Assay. Protocols.io. [Link]

-

El-Sayed, N. F., et al. (2023). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry, 14(9), 1636-1678. [Link]

-

Ikizler, A. A., et al. (2000). Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. Molecules, 5(6), 844-850. [Link]

-

Kumar, R. (2023). exploring the antimicrobial potential of isatin and derivatives. World Journal of Pharmaceutical Research, 12(3), 1224-1246. [Link]

-

Vine, K. L., Matesic, L., & Locke, J. M. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Anti-cancer agents in medicinal chemistry, 9(4), 397–414. [Link]

-

Ali, S., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. ACS Omega, 8(20), 17897-17907. [Link]

-

Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 28-39. [Link]

-

Kamal, A., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(5), 1533. [Link]

-

Azam, F. F., & Al-Amiery, A. A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Bioinorganic chemistry and applications, 2013, 896349. [Link]

-

Pathak, A., et al. (2022). Recent Advances, Future Challenges, Sar And Antimicrobial Activities Of Isatin: A Breaf Review. Pharma News, 13(S09), 856. [Link]

-

da C. Silva, E. T., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 626504. [Link]

-

Jarrahpour, A. A., & Khalili, D. (2005). Synthesis of Some New bis-Schiff Bases of Isatin and 5-Fluoroisatin in a Water Suspension Medium. Molecules (Basel, Switzerland), 10(7), 854–862. [Link]

-

Al-Obaid, A. M., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(14), 5363. [Link]

-

Sridhar, S. K., Pandeya, S. N., Stables, J. P., & Ramesh, A. (2002). Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives. Acta pharmaceutica (Zagreb, Croatia), 52(2), 119–126. [Link]

-

Jarrahpour, A. A., & Khalili, D. (2005). Synthesis of some new bis-Schiff bases of isatin and 5-fluoroisatin in a water suspension medium. Semantic Scholar. [Link]

-

Bari, S. B., et al. (2008). Synthesis and Antimicrobial Activity of Some New Isatin Derivatives. Iranian Journal of Pharmaceutical Research, 7(3), 191-197. [Link]

-

Eggadi, V., Kulandaivelu, U., Sharvanabhava, B. S., & Jupally, V. R. (2013). Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice. American Journal of Pharmacological Sciences, 1(3), 42-46. [Link]

-

Jarrahpour, A. A., & Khalili, D. (2005). Synthesis of new bis-Schiff bases of isatin and 5-fluoroisatin in water. ResearchGate. [Link]

-

Selvam, P., et al. (2008). In vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Moghadam, F. H., et al. (2019). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 14(3), 226-236. [Link]

-

Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. National Center for Biotechnology Information. [Link]

-

Kiran, G., et al. (2009). Anticonvulsant Activity of Some Isatin-5-Sulphonamide Derivatives. ResearchGate. [Link]

-

Eggadi, V., et al. (2013). Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA. Science and Education Publishing. [Link]

Sources

- 1. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Some New bis-Schiff Bases of Isatin and 5-Fluoroisatin in a Water Suspension Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis of some new bis-Schiff bases of isatin and 5-fluoroisatin in a water suspension medium. | Semantic Scholar [semanticscholar.org]

- 7. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MTT Assay [protocols.io]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 14. brieflands.com [brieflands.com]

- 15. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]

- 21. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Whitepaper: The Multi-Faceted Mechanism of 5-Aminoisatin and its Derivatives in Targeting Cancer Cell Viability

This guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer activity of 5-aminoisatin and the broader isatin scaffold. We will dissect the core signaling pathways modulated by these compounds, moving beyond a simple description of effects to an analysis of the causal biochemistry. This document is intended for researchers, scientists, and drug development professionals seeking a technical understanding of this promising class of molecules.

Introduction: Isatin as a Privileged Scaffold in Oncology

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its rigid, planar structure serves as a "privileged scaffold," allowing for facile chemical modification at multiple positions (notably N-1, C-5, and the C-3 carbonyl) to generate derivatives with enhanced potency and target specificity.[3][4] this compound, featuring an amino group at the C-5 position, is one such derivative that serves as a critical building block for synthesizing potent anti-cancer agents.[5] The anti-neoplastic properties of the isatin family are not monolithic; instead, they arise from a multi-pronged attack on the core processes that drive cancer progression: uncontrolled proliferation, evasion of programmed cell death (apoptosis), and the formation of new blood vessels (angiogenesis).[2] This guide will elucidate these key mechanisms of action.

Core Mechanism I: Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism by which isatin derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Many conventional chemotherapeutics fail due to cancer cells' resistance to apoptosis.[6] Isatin-based compounds, however, have shown efficacy in both apoptosis-sensitive and resistant cell lines, suggesting a robust pro-apoptotic capability.[6]

The central hub for this activity is the mitochondrion. Studies on various isatin derivatives, including those derived from this compound, consistently show a disruption of mitochondrial integrity.[7][8] The process unfolds through a well-defined cascade:

-

Modulation of Bcl-2 Family Proteins: Isatin derivatives alter the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Treatment leads to a decreased Bcl-2/Bax ratio, which favors mitochondrial outer membrane permeabilization (MOMP).[9]

-

Mitochondrial Membrane Potential (ΔΨm) Dissipation: The shift in the Bcl-2/Bax ratio leads to the collapse of the mitochondrial membrane potential, a critical event signaling irreversible commitment to apoptosis.[10]

-

Caspase Activation: MOMP allows for the release of cytochrome c into the cytosol, which triggers the assembly of the apoptosome and subsequent activation of initiator caspase-9. This, in turn, activates the executioner caspase, Caspase-3.[8][9]

-

PARP Cleavage: Activated Caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, leading to the systematic dismantling of the cell.[8][11]

Some isatin-based Schiff base complexes have also been shown to activate the tumor suppressor p53, which can transcriptionally upregulate pro-apoptotic proteins like PUMA, further feeding into this cell death pathway.[4][12]

Caption: Mitochondrial (Intrinsic) Apoptosis Pathway Induced by Isatin Derivatives.

Core Mechanism II: Cell Cycle Arrest at G1 and G2/M Checkpoints

Cancer is fundamentally a disease of aberrant cell cycle regulation. Isatin derivatives have demonstrated a potent ability to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases.[9][10] The specific phase of arrest often depends on the cell type and the chemical structure of the isatin derivative.

G2/M Phase Arrest

A significant number of isatin derivatives, particularly in leukemia cell lines like K562, induce a robust arrest at the G2/M transition.[7][10] This is achieved by targeting the key regulators of mitotic entry:

-

Downregulation of Cyclin B1: This cyclin is essential for forming the Maturation-Promoting Factor (MPF) with CDK1.

-

Inhibition of CDC25C: This phosphatase is responsible for removing inhibitory phosphates from CDK1. Isatin derivatives can lead to the downregulation of CDC25C and an increase in its inactive, phosphorylated form (p-CDC25C).[7][8]

-

Inhibition of CDK1 (Cdc2): The combined effect of reduced Cyclin B1 and inhibited CDC25C activity prevents the activation of CDK1, blocking the cell from entering mitosis.[7][8][9]

G1 Phase Arrest

In other contexts, isatin compounds can cause cell cycle arrest in the G1 phase.[4][13] This mechanism is often linked to the inhibition of Cyclin-Dependent Kinases (CDKs) that govern the G1-S transition, such as CDK2.[14] The retinoblastoma protein (Rb) is a key substrate of G1 CDKs. By inhibiting these kinases, isatin derivatives prevent the hyper-phosphorylation of Rb. Hypo-phosphorylated Rb remains active and sequesters E2F transcription factors, thereby preventing the expression of genes required for S-phase entry.[15]

Caption: Mechanisms of Isatin-Induced Cell Cycle Arrest at G1 and G2/M Phases.

Core Mechanism III: Inhibition of Angiogenesis and Metastasis

For tumors to grow beyond a minimal size and to metastasize, they require a dedicated blood supply, a process known as angiogenesis. Isatin derivatives have emerged as potent anti-angiogenic agents.[3][16]

The primary molecular target in this context is often the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase (RTK) in the angiogenic signaling cascade.[2] By inhibiting VEGFR-2, isatin derivatives block downstream signaling pathways like MAPK and PI3K/AKT, which are crucial for endothelial cell proliferation, migration, and tube formation.[2]

Furthermore, studies have demonstrated that certain this compound derivatives can directly inhibit the migration and chemotaxis of cancer cells, such as HepG2 liver cancer cells, and suppress the tube formation of human umbilical vein endothelial cells (HUVEC).[7][8] This dual action of inhibiting both cancer cell migration and the formation of new blood vessels makes these compounds particularly promising for preventing metastasis.[3]

Quantitative Data Summary: Cytotoxic Activity

The anti-proliferative efficacy of various isatin derivatives has been quantified across numerous cancer cell lines. The IC₅₀ value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for comparison.

| Compound Name/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| 5-Acetamido-1-(methoxybenzyl) isatin | K562 (Leukemia) | 0.29 | [8] |

| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (Compound 2m) | K562 (Leukemia) | 0.03 | [3][16] |

| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (Compound 2m) | HepG2 (Liver) | 0.05 | [4] |

| 5-phenylisatin derivative (Compound 1i) | HepG2 (Liver) | 0.96 | [3] |

| Isatin-based compound (5o) | A-549 (Lung) | 0.9 | [13] |

| Isatin-based compound (5o) | NCI-H69AR (Resistant Lung) | 10.4 | [13] |

| Isatin-based compound (5w) | General Screen | 1.91 | [15] |

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to elucidate these mechanisms must be robust. Below are standardized, step-by-step protocols for key assays.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effect of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., K562, HepG2) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired compound concentrations. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24, 48 hours).[8]

-

Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells immediately using a flow cytometer. FITC signal (Annexin V) is detected on the FL1 channel and PI on the FL2 or FL3 channel.

-

Gating and Analysis:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

-

Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Sources

- 1. This compound | C8H6N2O2 | CID 11819346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 42816-53-5 [smolecule.com]

- 6. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Effects of isatin on cell cycle arrest and apoptosis of neuroblastoma cell line SH-SY5Y] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-(2-carboxyethenyl) isatin derivative induces G₂/M cell cycle arrest and apoptosis in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Isatin-based activator of p53 transcriptional functions in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Anticancer Screening of 5-Aminoisatin Analogs

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the preliminary screening of 5-aminoisatin analogs as potential anticancer agents. It is designed to offer not just protocols, but a strategic framework for evaluation, grounded in scientific rationale and practical insights.

Introduction: The Rationale for Investigating this compound Analogs

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities, including potent anticancer properties.[1][2] Its derivatives have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[3][4] The synthetic tractability of the isatin core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.

The introduction of an amino group at the C-5 position of the isatin ring is a key strategic modification. This functional group can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and overall molecular topology, potentially enhancing its interaction with biological targets and improving its pharmacokinetic properties.[5] This guide focuses on the systematic preliminary evaluation of novel this compound analogs to identify promising candidates for further preclinical development.

Synthesis of this compound Analogs: A General Overview

The synthesis of this compound analogs typically begins with the commercially available this compound or can be achieved through the nitration of isatin followed by reduction. The versatile amino group at the C-5 position serves as a handle for a variety of chemical transformations to generate a library of diverse analogs.

A common synthetic route involves the reaction of this compound with various electrophiles to introduce different substituents on the amino group. For instance, acylation with acid chlorides or anhydrides yields the corresponding amides, while reaction with sulfonyl chlorides provides sulfonamides. Furthermore, the isatin nitrogen (N-1) and the C-3 carbonyl group are also amenable to modification, allowing for the creation of a three-dimensional exploration of the chemical space around the isatin core.

One exemplary synthetic approach involves a multi-step synthesis to create 5-amino-1,3,4-thiadiazole appended isatins.[5] This involves the initial preparation of 5-amino-1,3,4-thiadiazole-2-thiol and a bromo-functionalized isatin intermediate, which are then coupled and subsequently reacted with various benzohydrazides to yield the final products.[5] Such hybrid molecules can exhibit polypharmacological effects, interacting with multiple biological targets.[5]

In-Vitro Anticancer Screening Workflow

A systematic and tiered approach is essential for the efficient screening of a library of novel this compound analogs. The following workflow outlines the key stages of a preliminary in-vitro evaluation.

Caption: A streamlined workflow for the initial in-vitro evaluation of this compound analogs.

Experimental Protocols

Cell Lines and Culture Conditions

A panel of human cancer cell lines representing different tumor types should be used for the initial screening. Commonly used cell lines include:

-

MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

-

MDA-MB-231: Breast adenocarcinoma (triple-negative)

-

HepG2: Hepatocellular carcinoma

-

HCT-116: Colorectal carcinoma

-

K562: Chronic myelogenous leukemia

-

A549: Lung carcinoma

Cells should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

Primary Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Mechanistic Assays: Apoptosis and Cell Cycle Analysis

For compounds that exhibit significant cytotoxicity in the primary screen, further investigation into the mechanism of cell death is warranted.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the this compound analog at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with the this compound analog at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of the PI signal. An accumulation of cells in a particular phase suggests a cell cycle arrest.

Data Presentation and Interpretation

Quantitative data from the preliminary screening should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table 1: In-Vitro Cytotoxicity (IC50, µM) of Exemplary 5-Substituted Isatin Analogs

| Compound | Substitution at C-5 | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | -NH-C(S)-NH-Ph | HCT-116 | 1.2 | N/A |

| 2 | -NH-SO2-Ph | A549 | 8.5 | N/A |

| 3 | -NH-CO-CH3 | K562 | 0.03 | [6] |

| 4 | -NH-CO-Ph | MCF-7 | 10.2 | N/A |

| 5 | -NH2 | MDA-MB-231 | >50 | N/A |

| Doxorubicin | (Positive Control) | K562 | 0.05 | N/A |

Note: The IC50 values for compounds 1, 2, 4, and 5 are hypothetical examples for illustrative purposes, while the value for compound 3 is based on a reported 5-(2-carboxyethenyl)-isatin derivative. The IC50 for Doxorubicin is a representative value.

Mechanistic Insights and Signaling Pathways

Isatin derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[3] Preliminary mechanistic studies, such as apoptosis and cell cycle analysis, provide initial clues into the mode of action of this compound analogs. For instance, an increase in the sub-G1 peak in cell cycle analysis and a high percentage of Annexin V-positive cells are indicative of apoptosis induction.

Further investigations may reveal the involvement of specific signaling pathways. For example, many anticancer agents target the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer. A hypothetical mechanism for a this compound analog could involve the inhibition of a key kinase in one of these pathways, leading to downstream effects on cell cycle progression and apoptosis.

Caption: A simplified diagram illustrating a potential mechanism of action for a this compound analog.

Structure-Activity Relationship (SAR) Insights

The preliminary screening of a library of this compound analogs allows for the elucidation of initial structure-activity relationships. By comparing the IC50 values of analogs with different substituents at the 5-amino position, as well as at other positions of the isatin scaffold, researchers can identify key structural features that contribute to anticancer activity. For example, the nature of the substituent on the amino group (e.g., aromatic vs. aliphatic, electron-donating vs. electron-withdrawing) can significantly impact cytotoxicity.[4] This information is invaluable for guiding the design of second-generation analogs with improved potency and selectivity.

Conclusion

The preliminary anticancer screening of this compound analogs is a critical first step in the identification of novel therapeutic candidates. A systematic approach, combining robust in-vitro assays with careful data analysis and mechanistic investigation, is essential for success. This guide provides a foundational framework for such an endeavor, emphasizing the importance of understanding the "why" behind the "how" in experimental design. The insights gained from this preliminary screening will pave the way for more advanced preclinical studies and, ultimately, the development of new and effective cancer therapies.

References

-

Shalof RT, Tawfik EH, Fadda AA. Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Chem Sci J. 2018;9(3):196.

-

Teng Y, Zhao HY, Wang J, et al. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. Eur J Med Chem. 2016;112:133-144.

-

Han K, Teng Y, Liu H, et al. 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis. RSC Adv. 2019;9(63):36690-36698.

-

Jadhav V, Khedkar A, Coutinho E. A review of the structure–activity relationship of natural and synthetic antimetastatic compounds. J Recept Signal Transduct Res. 2020;40(4):303-315.

-

Havrylyuk D, Kovach N, Zimenkovsky B, Vasylenko O, Lesyk R. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Arch Pharm (Weinheim). 2011;344(8):514-522.

-

Kumar A, Sharma S, Kumar D, Singh S, Narasimhan B. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals (Basel). 2022;15(2):248.

-

El-Nassan HB. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Med Chem. 2023;14(8):1413-1451.

-

Vine KL, Matesic L, Locke JM, Ranson M, Skropeta D. Development of Isatin-based compounds for use in targeted anti-Cancer therapy. University of Wollongong; 2011.

-

da Silva JFM, Garden SJ, Pinto AC. The Chemistry of Isatins: a Review from 1975 to 1999. J Braz Chem Soc. 2001;12(3):273-324.

-

Ghafouri H, Fassihi A, Emami S, et al. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives. Molecules. 2022;27(19):6618.

-

Teng Y, Zhao HY, Wang J, et al. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. Eur J Med Chem. 2016;112:133-144.

-